O-5-Bromopyridin-3-yl dimethylcarbamothioate

Acetylcholinesterase Inhibition Medicinal Chemistry Structure-Activity Relationship

Supply of regiospecific 5-bromo-3-pyridyl intermediates often risks isomer contamination, compromising cross-coupling outcomes. O-5-Bromopyridin-3-yl dimethylcarbamothioate (CAS 1245563-14-7) delivers a verified 5-bromo-3-pyridyl scaffold with dimethylcarbamothioate functionality. • Verified 5-bromo regiochemistry ensures reliable Suzuki/Sonogashira/Buchwald-Hartwig coupling • ≥98% purity for reproducible SAR and synthetic results • Dual reactive handles: C5-Br for Pd coupling; carbamothioate ester for enzyme targeting • Non-hazardous; ships ambient globally

Molecular Formula C8H9BrN2OS
Molecular Weight 261.137
CAS No. 1245563-14-7
Cat. No. B594881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-5-Bromopyridin-3-yl dimethylcarbamothioate
CAS1245563-14-7
SynonymsO-5-Bromopyridin-3-yl dimethylcarbamothioate
Molecular FormulaC8H9BrN2OS
Molecular Weight261.137
Structural Identifiers
SMILESCN(C)C(=S)OC1=CC(=CN=C1)Br
InChIInChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3
InChIKeyQFYLIIDNTFHXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-5-Bromopyridin-3-yl dimethylcarbamothioate Overview


O-5-Bromopyridin-3-yl dimethylcarbamothioate (CAS 1245563-14-7) is a specialized organic compound belonging to the class of carbamothioate esters, characterized by a 5-bromopyridine ring linked via an oxygen atom to a dimethylcarbamothioate group . It is not a commercially established pharmaceutical or agrochemical, but rather a niche research intermediate with a molecular weight of 261.14 g/mol and molecular formula C8H9BrN2OS . Its value proposition is defined by its specific substitution pattern—a bromine atom at the pyridine's 5-position—which provides a unique chemical handle for cross-coupling and further synthetic derivatization . Its potential as an acetylcholinesterase (AChE) inhibitor is noted in the context of medicinal chemistry research, though direct comparative activity data is not publicly available .

Synthetic handle 5-Bromo-3-pyridyl substitution enables cross-coupling derivatization.
Scaffold study Dimethylcarbamothioate group may support acetylcholinesterase inhibitor SAR exploration.
Research intermediate Used as a building block; direct biological activity data are not yet reported.

Positional Isomer and Halogen Specificity


The criticality of the specific 5-bromo-3-pyridyl substitution pattern cannot be overstated. While other bromopyridine isomers (e.g., 2-bromo-3-pyridyl or 6-bromo-3-pyridyl derivatives) or alternative halogen analogs (e.g., 5-chloro-3-pyridyl dimethylcarbamothioate) may appear similar, they are not functionally equivalent. In the context of enzyme inhibition, the position of the halogen profoundly influences binding affinity to active sites like acetylcholinesterase (AChE) due to altered steric and electronic properties [1]. In chemical synthesis, the 5-bromo substituent dictates regioselectivity in cross-coupling reactions such as Suzuki-Miyaura couplings, and substituting with a different isomer would lead to entirely different downstream reaction pathways and product outcomes . Generic substitution without verification of the exact regiochemistry and halogen type introduces unacceptable risk in both biological and synthetic research applications.

Positional isomer Using a 2-bromo-3-pyridyl or 6-bromo-3-pyridyl analog instead of the 5-bromo isomer may shift enzyme binding affinity and cross-coupling regioselectivity.
Halogen substitution Replacing the bromine with a chlorine (5-chloro analog) can reduce reactivity in palladium-catalyzed couplings and alter electronic properties.
Non-brominated analog Removing the halogen (e.g., S-pyridin-3-yl dimethylcarbamothioate) eliminates the synthetic handle needed for late-stage functionalization.

O-5-Bromopyridin-3-yl dimethylcarbamothioate Evidence


AChE Inhibition vs. Structural Analog

The dimethylcarbamothioate scaffold is known to confer acetylcholinesterase (AChE) inhibitory activity. In a study evaluating related carbamates, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor in its series, with an IC50 of 38.98 μM [1]. This data provides a quantitative benchmark for the class. However, for the target compound O-5-Bromopyridin-3-yl dimethylcarbamothioate, no specific IC50 data against AChE or any other enzyme has been reported in the open literature. The presence of the 5-bromo-3-pyridyl group, as opposed to the chlorophenyl-carbamoyl-phenyl group in the benchmark compound, is predicted to alter binding kinetics and selectivity, but the magnitude and direction of this effect remain unquantified.

AChE Inhibition Context
Class-level inference
No direct IC50 data; benchmark analog IC50 = 38.98 μM
Activity may differ from benchmark; direct screening needed.
Data to verify in target enzyme assay.
Acetylcholinesterase Inhibition Medicinal Chemistry Structure-Activity Relationship

Physicochemical Properties vs. Agrochemical Lead

The target compound has a molecular weight of 261.14 g/mol and its clogP is estimated to be between 1.5 and 2.5 (based on analogous structures), placing it well within Lipinski's Rule of Five (RO5) space . This is similar to the non-brominated analog, S-pyridin-3-yl dimethylcarbamothioate (MW 182.25 g/mol), which is known for its potential applications in agricultural chemistry . The addition of the bromine atom increases molecular weight and lipophilicity, which is a common strategy to enhance membrane permeability and metabolic stability. However, direct comparative data on permeability, solubility, or in vivo efficacy are not available for the target compound.

Physicochemical Properties
Cross-study comparable
MW 261.14 g/mol; Δ +78.89 vs. non-brominated; clogP ~1.5–2.5
Supports membrane permeability screening context.
Calculated values; experimental logP may differ.
Physicochemical Properties Drug-likeness Agrochemical Design

Cross-Coupling Reactivity vs. 5-Halopyridine Electrophiles

The 5-bromo-3-pyridyl moiety is a well-precedented electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . While the exact reaction rates and yields for O-5-Bromopyridin-3-yl dimethylcarbamothioate have not been published, its reactivity can be inferred from related 5-bromo-3-pyridyl esters. For example, in a study on the synthesis of pyridyl C-nucleosides, 5-bromopyridines underwent Sonogashira cross-couplings with yields ranging from 40-50% over four steps [1]. This suggests that the target compound's bromopyridine ring will be a competent substrate for similar transformations. However, the presence of the carbamothioate ester may influence reaction conditions and catalyst selection, and direct comparisons to other electrophiles (e.g., 5-chloro- or 5-iodopyridyl analogs) are not available.

Cross-Coupling Reactivity
Class-level inference
5-bromopyridine core expected competent in Suzuki couplings; benchmark yields 40–50%
Supports synthetic intermediate workflow; direct yield data not available.
Carbamothioate group may influence optimal conditions.
Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

O-5-Bromopyridin-3-yl dimethylcarbamothioate Applications


AChE Inhibitor Lead Generation and SAR

Researchers investigating novel acetylcholinesterase (AChE) inhibitors for therapeutic or agrochemical applications may utilize this compound as a scaffold for structure-activity relationship (SAR) studies. While direct potency data is lacking, the dimethylcarbamothioate group is a known pharmacophore for AChE inhibition, and the 5-bromo-3-pyridyl substitution provides a distinct electronic and steric profile compared to known inhibitors [1]. Its inclusion in a screening library would allow for the empirical determination of its inhibitory activity and selectivity, generating valuable data for lead optimization.

Late-Stage Functionalization via Cross-Coupling

This compound is a valuable building block for synthetic chemists requiring a pyridine core with a reactive 5-position. The bromine atom enables diverse palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkenyl, alkynyl, or amino groups . This makes it ideal for constructing complex molecules where the pyridine ring is a core motif, such as in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbamothioate ester can be retained or further modified in subsequent steps.

Proteomics Chemical Probe Development

The carbamothioate moiety is known to react with nucleophilic residues in enzyme active sites, including serine hydrolases like AChE [1]. This reactivity makes O-5-Bromopyridin-3-yl dimethylcarbamothioate a potential starting point for the development of activity-based protein profiling (ABPP) probes. By attaching a reporter tag (e.g., a fluorophore or biotin) via the 5-bromo handle after protein binding, researchers could use this compound to identify and quantify its target proteins in complex biological systems. This application leverages its specific functional group combination for chemical biology investigations.

Application
Selection Property
Validation Focus
AChE inhibitor lead generation and SAR
Carbamothioate pharmacophore, 5-bromo substitution pattern
Empirical AChE inhibition assay and selectivity profiling
Late-stage functionalization via cross-coupling
Reactive 5-bromo handle for Pd-catalyzed couplings
Cross-coupling yield and regiochemical outcome
Proteomics chemical probe development
Carbamothioate reactive group for enzyme active-site labeling
Target engagement and protein profiling specificity

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